10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
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Overview
Description
10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a useful research compound. Its molecular formula is C13H10N6O and its molecular weight is 266.264. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in the synthesis and molecular structure of substituted azatricyclo and oxatricyclo compounds illustrates the broader context of chemical synthesis and structural analysis relevant to the query compound. For instance, Soldatenkov et al. (1996) detailed the synthesis and molecular structure determination of a substituted oxatricyclo compound through x-ray crystallography, highlighting the importance of structural elucidation in understanding compound properties (Soldatenkov et al., 1996).
Reaction Mechanisms and Photochemistry
Investigations into the reaction mechanisms, such as the Degenerate Cope Rearrangement of tetracyclo compounds by Grimme and Krauthäuser (1997), offer insights into the dynamic behavior of complex organic molecules under specific conditions, which could be analogous to the transformations of the query compound under similar conditions (Grimme & Krauthäuser, 1997). Additionally, the study of photochemical reactions of α-oxo oximes by Buys et al. (2010) provides a foundation for understanding how such compounds react under light irradiation, potentially relevant to the photochemical behavior of the query compound (Buys et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby inhibiting its activity . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile affects the cell cycle pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the proliferation of cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is the significant inhibition of cell proliferation. This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells .
Properties
IUPAC Name |
10-[(2E)-2-methoxyiminoethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3/b18-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHKNPXMVAROP-BLLMUTORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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